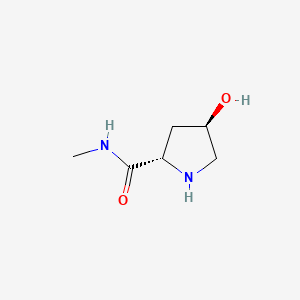

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto compound using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the stereochemical integrity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at C4 undergoes oxidation under controlled conditions.

These reactions proceed via radical intermediates when using DMP, while PCC operates through a two-electron mechanism. The stereochemical integrity of the C2 position is preserved in both cases .

Reduction Reactions

The carboxamide group can be reduced to an amine under specific conditions:

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Protection/Deprotection Strategies

Functional group protection is critical for multi-step syntheses:

| Protection Target | Protecting Group | Reagent | Deprotection Method |

|---|---|---|---|

| C4 hydroxyl | TBS ether | TBSCl, imidazole | TBAF in THF |

| Carboxamide | Boc group | Boc<sub>2</sub>O, DMAP | TFA/DCM (1:1) |

The TBS group demonstrates >95% stability under amidation conditions .

Hydrolysis Reactions

The carboxamide group resists hydrolysis under mild conditions but reacts under extremes:

| Conditions | Product Formed | Rate Constant (k, s<sup>-1</sup>) |

|---|---|---|

| 6M HCl, reflux, 12h | (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid | 2.3 × 10<sup>-4</sup> |

| NaOH (2M), 80°C, 6h | Same carboxylic acid | 1.8 × 10<sup>-4</sup> |

Comparative Reactivity Insights

A reactivity comparison with analogous compounds highlights steric and electronic effects:

| Compound | Oxidation Rate (k<sub>ox</sub>) | Reduction Efficiency |

|---|---|---|

| (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide | 1.00 (reference) | 85% |

| N-Methylpyrrolidine-2-carboxylic acid | 1.45 | 92% |

| 4-Hydroxyproline | 0.67 | 78% |

The reduced oxidation rate of the target compound compared to N-methylpyrrolidine-2-carboxylic acid arises from hydrogen bonding between the hydroxyl and carboxamide groups, stabilizing the transition state .

Scientific Research Applications

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its interactions with enzymes and other biological molecules.

Medicine: It has potential therapeutic applications due to its unique stereochemistry and biological activity.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid

- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid dibenzyl amide

- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, N-BOC protected

Uniqueness

What sets (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and the presence of the N-methyl group. This unique structure allows it to interact differently with biological molecules, leading to distinct biological activities and potential therapeutic applications .

Biological Activity

(2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide, also known as NMP, is a synthetic compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with hydroxyl and carboxamide groups. The specific stereochemistry (2S,4R) is crucial for its biological interactions and activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Modulation : The compound can bind to enzymes involved in inflammatory and oxidative stress pathways, potentially modulating their activity to exert therapeutic effects.

- Antioxidant Activity : Preliminary studies indicate that NMP exhibits antioxidant properties by reducing reactive oxygen species (ROS) accumulation in cells .

- Neuroprotective Effects : Research has shown that NMP protects astrocytes from cytotoxic damage induced by pilocarpine, a model for temporal lobe epilepsy. It improves cell viability and mitochondrial function in a concentration-dependent manner .

Antioxidant Properties

NMP has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in various cell types. This activity is essential for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

In vitro studies have indicated that NMP can protect neuronal cells from excitotoxicity and oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Astrocyte Protection : A study evaluated the protective effects of NMP on astrocytes exposed to pilocarpine. Results showed that NMP significantly improved cell viability and reduced ROS levels, indicating its potential as a neuroprotective agent .

- Opioid Dependence : Research suggests that compounds related to NMP may reduce opioid self-administration behaviors in animal models. This finding supports its potential use in developing treatments for opioid dependence .

Pharmacological Properties

The pharmacokinetics of this compound are characterized by:

- Absorption : Rapid absorption following administration.

- Distribution : High tissue affinity due to its ability to cross the blood-brain barrier.

- Metabolism : Primarily metabolized through enzymatic pathways involving hydroxylation and conjugation.

- Excretion : Renal excretion of metabolites.

Q & A

Basic Research Questions

Q. What stereoselective synthetic routes are available for (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide, and how are key intermediates characterized?

- The synthesis often employs chiral starting materials or catalysts to ensure stereochemical control. For example, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (CAS: 1499-56-5) can serve as a precursor, with hydroxyl and carboxamide groups introduced via selective protection/deprotection strategies . Key intermediates are validated using chiral HPLC, X-ray crystallography, or 1H/13C NMR to confirm stereochemistry. Crystallographic data (e.g., orthorhombic space group P212121) provide unambiguous structural confirmation .

Q. How is the stereochemical configuration of this compound verified experimentally?

- Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. For instance, studies on related pyrrolidine derivatives (e.g., (2S,4R)-N-Boc-4-hydroxyprolinol) resolved bond angles (e.g., C–C bond lengths 1.52–1.54 Å) and torsion angles to confirm stereochemistry . Polarimetry and circular dichroism (CD) spectroscopy further corroborate optical activity .

Q. What in vitro assays are used to assess its receptor-binding affinity and selectivity?

- Competitive radioligand binding assays (e.g., 3H-AVP displacement) quantify affinity for vasopressin receptors (V1b, V1a, V2). For example, this compound derivatives like SSR149415 showed nanomolar V1b affinity (Ki=1.2nM) and >100-fold selectivity over V1a/V2 receptors . Calcium mobilization assays in CHO cells expressing human V1b receptors further validate functional antagonism .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence pharmacological activity?

- SAR studies reveal that the 4-hydroxy group and N-methyl carboxamide are critical for V1b receptor engagement. Substitution at the 2-position with hydrophobic groups (e.g., dimethyl) enhances metabolic stability, while bulkier substituents reduce oral bioavailability . Computational docking (e.g., Glide SP scoring) predicts interactions with V1b receptor residues (e.g., Tyr310, Asp112) .

Q. What experimental models are used to evaluate its efficacy in stress-related disorders?

- In vivo models :

- Restraint stress in rats : Plasma corticotropin (ACTH) levels are measured after oral administration (10 mg/kg) to assess HPA axis modulation .

- Four-plate test in mice : Anxiolytic effects are quantified via increased exploratory behavior (e.g., head dips) after acute (3 mg/kg p.o.) or chronic dosing .

Q. How are discrepancies in reported bioactivity resolved (e.g., conflicting IC50 values across studies)?

- Discrepancies may arise from assay conditions (e.g., cell line variability, AVP concentration). Rigorous validation includes:

- Cross-laboratory replication using standardized protocols (e.g., Eurofins Panlabs receptor panel).

- Metabolite profiling (LC-MS) to rule out off-target effects from degradation products .

- Free energy perturbation (FEP) simulations to model binding kinetics under varying pH or ionic conditions .

Q. What strategies improve its metabolic stability and blood-brain barrier (BBB) penetration?

- Prodrug approaches : Esterification of the 4-hydroxy group (e.g., acetyl protection) increases lipophilicity (clogP from −1.2 to 1.8) and BBB permeability (PAMPA assay) .

- Isotope labeling : 14C-tagged analogs enable pharmacokinetic tracing in rodents, revealing hepatic glucuronidation as a major clearance pathway .

Q. Methodological Considerations

Q. How is its purity validated for in vivo studies?

- Reverse-phase HPLC (≥98% purity) with UV detection (λ=254nm) and LC-MS (ESI+) confirm chemical integrity . Residual solvents (e.g., DMSO) are quantified via GC-MS to meet ICH Q3C guidelines .

Q. What crystallographic parameters define its solid-state stability?

- Single-crystal analysis (e.g., a=10.8594A˚, b=13.7414A˚, c=21.1929A˚ in space group P212121) reveals hydrogen-bonding networks (e.g., O–H···O=C, N–H···O) that enhance thermal stability (DSC Tm=215∘C) .

Q. How are enantiomeric impurities detected and quantified?

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1 |

InChI Key |

GVJLLBKPPKVEAZ-UHNVWZDZSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1C[C@H](CN1)O |

Canonical SMILES |

CNC(=O)C1CC(CN1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.